O-[(2-phenylphenyl)methyl]hydroxylamine
Description
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
O-[(2-phenylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C13H13NO/c14-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 |
InChI Key |
ADBRBFJRWBLKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts, followed by mild hydrolysis to obtain the desired hydroxylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides is one such method that offers short reaction times and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
O-[(2-phenylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitroso compounds from oxidation, primary amines from reduction, and various substituted hydroxylamines from nucleophilic substitution.
Scientific Research Applications
O-[(2-phenylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and benzofurans.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[(2-phenylphenyl)methyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions without the need for expensive metal catalysts . The molecular targets and pathways involved include the formation of stable intermediates that can undergo further transformations to yield desired products.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzyl group significantly influences hydrophobicity, solubility, and reactivity:
*Estimated via analogous structures; †Calculated from molecular descriptors.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in PFBHA) increase electrophilicity, improving derivatization efficiency for carbonyl compounds . In contrast, the biphenyl group’s electron-rich nature may favor π-π interactions in biological targets .
Q & A
Q. What are the established synthetic routes for O-[(2-phenylphenyl)methyl]hydroxylamine, and how do reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves O-alkylation of hydroxylamine derivatives with a 2-phenylbenzyl halide precursor. Key steps include:
- Nucleophilic substitution : Hydroxylamine reacts with 2-phenylbenzyl bromide under basic conditions (e.g., NaHCO₃) in anhydrous ethanol at 50–60°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Critical factors : - Temperature control (exothermic reactions may lead to byproducts like nitroso compounds).
- Moisture exclusion to prevent hydrolysis of intermediates .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (6.8–7.6 ppm, multiplet), benzylic CH₂ (4.2–4.5 ppm), and hydroxylamine NH (5.5 ppm, broad) .
- ¹³C NMR : Benzyl carbon (70–75 ppm), aromatic carbons (125–140 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z 215.0946 (C₁₃H₁₃NO⁺) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 60:40) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Methodological Answer: Discrepancies in reactivity (e.g., oxidation rates, nucleophilic substitution outcomes) often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F in fluorinated analogs) enhance oxidation stability but reduce nucleophilicity .
- Steric hindrance : The biphenyl group may slow reactions requiring planar transition states (e.g., cycloadditions) .
Resolution strategies : - Computational modeling : DFT studies (e.g., Gaussian 16) predict reaction pathways and transition-state energies .
- Controlled comparative experiments : Systematic variation of substituents (e.g., -CH₃ vs. -CF₃) under identical conditions .
Q. What experimental designs are effective for studying the biphenyl group’s impact on biological activity?
Methodological Answer:
- Enzyme inhibition assays : Compare IC₅₀ values of this compound against analogs (e.g., O-benzylhydroxylamine) using:
- Kinetic assays : Measure Michaelis-Menten parameters under varying substrate concentrations .
- Docking simulations : AutoDock Vina to analyze binding interactions with targets (e.g., cytochrome P450) .
- Cellular uptake studies : Fluorescent tagging (e.g., dansyl chloride derivative) to track intracellular localization via confocal microscopy .
Q. How do mechanistic studies differentiate between radical vs. ionic pathways in hydroxylamine-mediated reactions?
Methodological Answer:
- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures; suppression of product formation indicates radical intermediates .
- Isotopic labeling : Use ¹⁸O-labeled hydroxylamine to track oxygen transfer in oxidation products (GC-MS analysis) .
- Kinetic isotope effects (KIE) : Compare reaction rates with NH₂OH vs. ND₂OH; KIE >1 suggests H-atom abstraction steps .
Key Citations
- Synthesis and reactivity:
- Mechanistic studies:
- Biological interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
